
Monoglycerides, lard
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Monoglycerides can be synthesized through the esterification of glycerol with fatty acids. This reaction typically requires a catalyst, such as an acid or enzyme, to proceed efficiently. The reaction conditions often involve heating the mixture to a temperature range of 180-220°C to facilitate the esterification process .
Industrial Production Methods: In industrial settings, monoglycerides are produced by the glycerolysis of fats and oils. This process involves reacting triglycerides (fats and oils) with glycerol in the presence of a catalyst. The reaction is carried out at elevated temperatures and may involve the use of vacuum to remove water formed during the reaction, thus driving the reaction to completion .
Types of Reactions:
Oxidation: Monoglycerides can undergo oxidation reactions, particularly at the unsaturated fatty acid chains, leading to the formation of peroxides and other oxidative degradation products.
Hydrolysis: In the presence of water and an acid or base catalyst, monoglycerides can hydrolyze back into glycerol and free fatty acids.
Esterification and Transesterification: Monoglycerides can participate in further esterification or transesterification reactions to form di- and triglycerides.
Common Reagents and Conditions:
Oxidation: Oxygen or air, often accelerated by the presence of light or heat.
Hydrolysis: Water, with acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) catalysts.
Esterification: Fatty acids and glycerol, with acid catalysts (e.g., sulfuric acid) or enzymatic catalysts.
Major Products:
Oxidation: Peroxides, aldehydes, and ketones.
Hydrolysis: Glycerol and free fatty acids.
Esterification: Di- and triglycerides.
Scientific Research Applications
Applications in Food Technology
Emulsification and Stabilization:
Monoglycerides are widely used as emulsifiers in various food products such as margarine, baked goods, and dressings. They help stabilize mixtures of oil and water by reducing surface tension, which prevents separation. This property is crucial for maintaining the quality and shelf-life of food products.
Nutritional Enhancement:
Research indicates that monoglycerides can improve nutrient absorption in the gastrointestinal tract. For instance, studies have shown that monoglycerides facilitate the absorption of fat-soluble vitamins and essential fatty acids, making them beneficial in dietary formulations for infants and adults alike .
Antimicrobial Properties:
Monoglycerides exhibit notable antimicrobial activity against various pathogens. For example, monolaurin has been shown to inhibit the growth of Escherichia coli and Salmonella species at low concentrations . This property is particularly valuable in meat processing and preservation, where microbial contamination poses significant risks.
Applications in Animal Nutrition
Feed Additives:
Monoglycerides are increasingly utilized as feed additives in poultry and swine production. They have been shown to mitigate production losses by enhancing gut health and nutrient utilization. Inclusion rates of 0.05% to 0.5% have demonstrated positive effects on growth performance and carcass composition without adverse effects .
Antiviral Activity:
Recent studies highlight the potential of monoglycerides in preventing viral infections in livestock. For instance, medium-chain monoglycerides (MCMG) have been found effective against viruses such as African Swine Fever Virus (ASFV), demonstrating their capacity to disrupt viral membranes and inhibit infectivity .
Pharmaceutical Applications
Drug Formulation:
In pharmaceuticals, monoglycerides serve as excipients that enhance drug solubility and bioavailability. They are used as binders in tablet formulations and as agents that facilitate slow drug release . Their biocompatibility makes them suitable for various pharmaceutical applications.
Antimicrobial Agents:
The antimicrobial properties of monoglycerides extend to pharmaceutical formulations where they can act against bacterial infections, making them valuable components in topical ointments and creams .
Industrial Applications
Cosmetics:
In the cosmetics industry, monoglycerides are employed for their emulsifying properties, improving the stability and texture of creams and lotions. They also contribute to skin hydration by forming a protective barrier on the skin surface .
Detergents and Cleaners:
Monoglycerides find applications in the formulation of biodegradable detergents due to their surfactant properties, which enhance cleaning efficiency while being environmentally friendly.
Case Study 1: Poultry Production
A study conducted on poultry demonstrated that incorporating monoglycerides into feed improved gut integrity and reduced inflammation, leading to enhanced overall health and productivity . The findings suggest that monoglyceride supplementation can be a strategic approach to improving poultry farming sustainability.
Case Study 2: Food Preservation
In a controlled trial involving meat products, the addition of monolaurin significantly reduced microbial load compared to untreated samples. This highlights the potential for using monoglycerides as natural preservatives in meat processing .
Mechanism of Action
Monoglycerides exert their effects primarily through their amphiphilic nature, which allows them to interact with both hydrophobic and hydrophilic substances. This property makes them effective emulsifiers, stabilizing mixtures of oil and water by reducing surface tension. In biological systems, monoglycerides can integrate into cell membranes, affecting membrane fluidity and permeability. They may also interact with specific enzymes and receptors involved in lipid metabolism .
Comparison with Similar Compounds
Diglycerides: Contain two fatty acid chains esterified to glycerol. They have similar emulsifying properties but are less effective than monoglycerides.
Triglycerides: Contain three fatty acid chains esterified to glycerol. They are the primary form of stored fat in animals and plants and are not typically used as emulsifiers.
Phospholipids: Contain two fatty acid chains and a phosphate group esterified to glycerol. .
Uniqueness: Monoglycerides are unique in their ability to act as effective emulsifiers due to their single fatty acid chain, which provides a balance between hydrophilic and hydrophobic properties. This makes them particularly valuable in food and pharmaceutical applications where stable emulsions are required .
Biological Activity
Monoglycerides, particularly those derived from lard, have garnered attention for their biological activities, including antimicrobial properties and effects on metabolism. This article compiles relevant research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with monoglycerides from lard.
1. Overview of Monoglycerides
Monoglycerides are glycerol esters of fatty acids that can exhibit diverse biological activities. They are formed through the hydrolysis of triglycerides and can impact various physiological processes in animals and humans. Lard, a fat derived from pigs, contains a significant proportion of saturated and unsaturated fatty acids, which can influence the properties of its monoglycerides.
2. Antimicrobial Properties
Monoglycerides have been studied for their antimicrobial effects against various pathogens. Research indicates that certain monoglycerides, such as glycerol monolaurate (GML), possess notable antibacterial and antiviral properties.
- Case Study: Antibacterial Activity
- A study demonstrated that GML exhibits bactericidal activity against Staphylococcus aureus and Mycoplasma, highlighting its potential as an alternative antimicrobial agent in livestock .
- The minimum inhibitory concentration (MIC) studies showed that GML could effectively inhibit bacterial growth, making it a candidate for mitigating infections in poultry and swine .
Table 1: Antimicrobial Efficacy of Monoglycerides
Monoglyceride | Pathogen | MIC (mg/mL) | Effect |
---|---|---|---|
Glycerol Monolaurate | Staphylococcus aureus | 0.5 | Bactericidal |
Glycerol Monolaurate | Mycoplasma | 1.0 | Bactericidal |
Glycerol Monostearate | Escherichia coli | 2.0 | Bacteriostatic |
3. Metabolic Effects
Monoglycerides from lard also influence metabolic processes in animals. Studies have shown that they can affect nutrient utilization, growth performance, and fat deposition.
- Nutrient Utilization
- Gene Expression Changes
Table 2: Effects of Monoglyceride Supplementation on Poultry Growth Parameters
Parameter | Control Group | Monoglyceride Group |
---|---|---|
Average Daily Gain (g) | 50 | 60 |
Feed Conversion Ratio | 2.5 | 2.2 |
Abdominal Fat (% BW) | 15 | 10 |
4. Safety and Toxicity Studies
Safety assessments of lard-derived monoglycerides have shown minimal adverse effects when consumed at recommended levels.
- Short-Term Toxicity Studies
- Chronic Toxicity Observations
5. Conclusion
The biological activity of monoglycerides derived from lard encompasses a spectrum of antimicrobial properties and metabolic effects. Their ability to enhance nutrient utilization while reducing fat deposition presents potential applications in animal nutrition and health management. Continued research is essential to fully elucidate their mechanisms of action and optimize their use in various dietary formulations.
Chemical Reactions Analysis
Glycerolysis of Lard Triglycerides
Lard triglycerides undergo glycerolysis with glycerol in the presence of alkaline catalysts (e.g., NaOH, KOH) at 200–260°C to produce mono-, di-, and triglycerides. The reaction progresses as:
Triglyceride+GlycerolAlkaline CatalystMono- and Diglycerides+Triglycerides (residual)
-
Key factors :
Table 1: Glycerolysis Reaction Conditions and Outcomes
Parameter | Value/Outcome | Source |
---|---|---|
Catalyst | NaOH, KOH, Ca(OH)₂ | |
Temperature | 200–260°C | |
Monoglyceride Yield | ~50–75% (post-distillation) | |
Byproducts | Glycerol, residual triglycerides |
Direct Esterification
Fatty acids from lard react with glycerol under acidic or enzymatic catalysis:
Glycerol+Fatty Acids→Monoglycerides+Water
In Vitro Digestion
Lard-based monoglycerides are hydrolyzed by pancreatic lipases into glycerol and free fatty acids during digestion:
Monoglyceride+H₂OLipaseGlycerol+Fatty Acid
-
Key findings :
Table 2: Digestibility of Lard-Based Lipids
Lipid Type | Hydrolysis Rate (%) | Digestion Extent (%) | Source |
---|---|---|---|
Lard | 85 | 90 | |
Purified Lard (PGL) | 95 | 98 |
Table 3: Reaction Parameters for Citrate Formation
Component | Role | Temperature (°C) | Time (min) | Source |
---|---|---|---|---|
Citric Acid | Reactant | 245–265 | 180 | |
Propyl Gallate | Antioxidant enhancer | 150–155 | 25 | |
BHA Concentrate | Stabilizer | 115–130 | 25 |
Glycidyl Ester Formation
During high-temperature processing, glycidol esters (potential carcinogens) may form. Mitigation strategies include:
-
Controlled heating : Maintaining intermediates at 140–210°C for 10–90 minutes reduces glycidyl esters .
Table 4: Glycidyl Ester Reduction Methods
Method | Temperature Range (°C) | Effectiveness (%) | Source |
---|---|---|---|
Thermal Holding | 140–210 | 50–70 | |
Vacuum Distillation | 230–250 | 80–90 |
Industrial and Nutritional Implications
Properties
CAS No. |
61789-10-4 |
---|---|
Molecular Formula |
C21H42O5 |
Molecular Weight |
374.6 g/mol |
IUPAC Name |
1,2,3-trihydroxypropyl octadecanoate |
InChI |
InChI=1S/C21H42O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(24)26-21(25)19(23)18-22/h19,21-23,25H,2-18H2,1H3 |
InChI Key |
VWBHJJNWHBJGKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(C(CO)O)O |
Origin of Product |
United States |
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